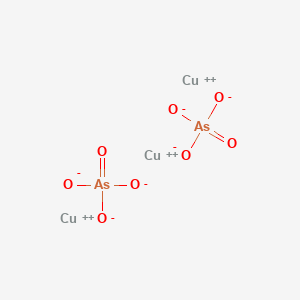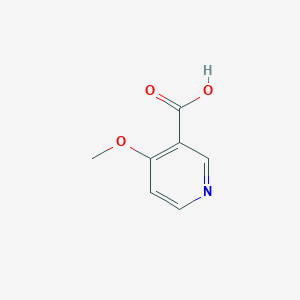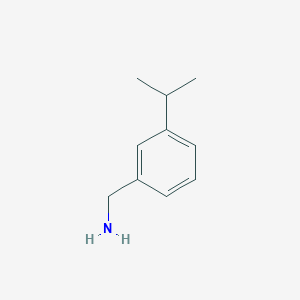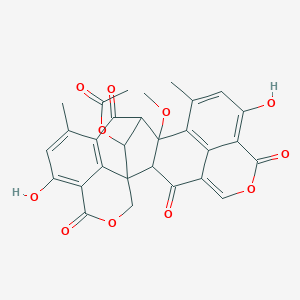
2,3-Dihydro-7-(trifluoromethyl)-4H-1,2,4-benzothiadiazine-4-ethanol 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dihydro-7-(trifluoromethyl)-4H-1,2,4-benzothiadiazine-4-ethanol 1,1-dioxide, also known as Furosemide, is a widely used diuretic medication that is commonly used to treat edema and hypertension. It was first synthesized in 1962 by a group of scientists at Hoechst AG, a German pharmaceutical company. Since then, it has been extensively studied for its pharmacological properties and has become an essential tool for researchers in various fields.
作用机制
2,3-Dihydro-7-(trifluoromethyl)-4H-1,2,4-benzothiadiazine-4-ethanol 1,1-dioxide works by inhibiting the Na+/K+/2Cl- co-transporter in the ascending limb of the loop of Henle in the kidney. This results in the excretion of sodium, chloride, and water, leading to a decrease in blood volume and pressure. This compound also has other effects, such as increasing the excretion of potassium, calcium, and magnesium.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects, including reducing blood volume and pressure, increasing urine output, and altering electrolyte balance. It has also been shown to have anti-inflammatory and anti-oxidant properties. This compound has been used to treat various conditions such as hypertension, heart failure, and pulmonary edema.
实验室实验的优点和局限性
2,3-Dihydro-7-(trifluoromethyl)-4H-1,2,4-benzothiadiazine-4-ethanol 1,1-dioxide has several advantages for use in lab experiments. It is a well-studied compound with a known mechanism of action, making it a valuable tool for investigating the renal system and fluid balance. It is also relatively inexpensive and widely available. However, this compound has some limitations, such as its potential to cause electrolyte imbalances and its effects on other organ systems. Researchers need to be aware of these limitations and design experiments accordingly.
未来方向
There are several future directions for research on 2,3-Dihydro-7-(trifluoromethyl)-4H-1,2,4-benzothiadiazine-4-ethanol 1,1-dioxide. One area of interest is investigating its effects on the gut microbiome and the potential for this compound to act as a prebiotic. Another area of interest is investigating its potential use in the treatment of neurological disorders such as Alzheimer's disease. This compound has also been studied as a potential treatment for cystic fibrosis, and further research in this area is warranted.
Conclusion
In conclusion, this compound is a well-studied compound with a known mechanism of action and several biochemical and physiological effects. It has been extensively used in scientific research, particularly in the fields of pharmacology and physiology. Its diuretic properties make it a valuable tool for investigating the renal system and fluid balance. However, researchers need to be aware of its limitations and design experiments accordingly. There are several future directions for research on this compound, and further studies in these areas are warranted.
合成方法
The synthesis of 2,3-Dihydro-7-(trifluoromethyl)-4H-1,2,4-benzothiadiazine-4-ethanol 1,1-dioxide involves the reaction of 5-sulfamoyl-1,3,4-thiadiazole-2-thiol with chloroacetaldehyde in the presence of a base. The resulting product is then oxidized with hydrogen peroxide to yield the final compound. This method has been optimized over the years, and several modifications have been made to improve the yield and purity of the product.
科学研究应用
2,3-Dihydro-7-(trifluoromethyl)-4H-1,2,4-benzothiadiazine-4-ethanol 1,1-dioxide has been widely used in scientific research, particularly in the fields of pharmacology and physiology. Its diuretic properties make it a valuable tool for studying the renal system and the regulation of fluid balance in the body. It has also been used to investigate the effects of various drugs on kidney function, such as nonsteroidal anti-inflammatory drugs (NSAIDs).
属性
CAS 编号 |
1789-84-0 |
|---|---|
分子式 |
C10H11F3N2O3S |
分子量 |
296.27 g/mol |
IUPAC 名称 |
2-[1,1-dioxo-7-(trifluoromethyl)-2,3-dihydro-1λ6,2,4-benzothiadiazin-4-yl]ethanol |
InChI |
InChI=1S/C10H11F3N2O3S/c11-10(12,13)7-1-2-8-9(5-7)19(17,18)14-6-15(8)3-4-16/h1-2,5,14,16H,3-4,6H2 |
InChI 键 |
OAPYSZQSGQYCSZ-UHFFFAOYSA-N |
SMILES |
C1NS(=O)(=O)C2=C(N1CCO)C=CC(=C2)C(F)(F)F |
规范 SMILES |
C1NS(=O)(=O)C2=C(N1CCO)C=CC(=C2)C(F)(F)F |
其他 CAS 编号 |
1789-84-0 |
同义词 |
2,3-dihydro-7-(trifluoromethyl)-4H-1,2,4-benzothiadiazine-4-ethanol 1,1-dioxide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




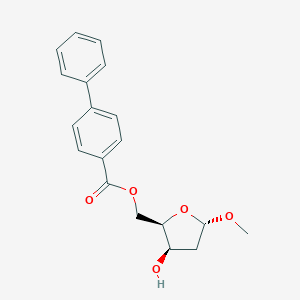

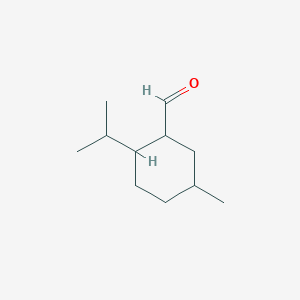
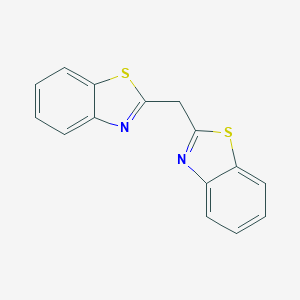
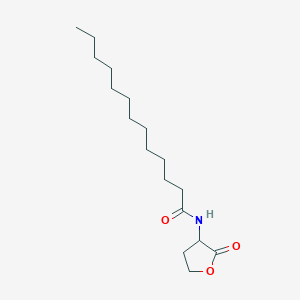
![6,11-Dihydroquinolino[2,3-b][1,5]benzodiazepin-12-one](/img/structure/B155710.png)

